molecular formula C12H14N3O6P B11404496 Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11404496
M. Wt: 327.23 g/mol
InChI Key: NQMRYLNNUNVYAA-UHFFFAOYSA-N
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Description

Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an oxazole ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the nitrophenyl group and the phosphonate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems for mixing, heating, and cooling can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-nitrophenyl phosphate: Shares the nitrophenyl and phosphonate ester groups but lacks the oxazole ring.

    4,5-Dimethyl-2-nitrophenyl isocyanate: Contains a nitrophenyl group but has an isocyanate functional group instead of a phosphonate ester.

    1,3,4-Thiadiazole derivatives: Similar heterocyclic structure but with sulfur and nitrogen atoms in the ring.

Uniqueness

Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C12H14N3O6P

Molecular Weight

327.23 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-methyl-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C12H14N3O6P/c1-13-11-12(22(18,19-2)20-3)14-10(21-11)8-4-6-9(7-5-8)15(16)17/h4-7,13H,1-3H3

InChI Key

NQMRYLNNUNVYAA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

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